

An In-depth Technical Guide to MC70 (CAS: 1031367-64-2)

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Compound of Interest

Compound Name: MC70

Cat. No.: B15569671

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Introduction

MC70 is a potent, non-selective inhibitor of P-glycoprotein (P-gp), a key transporter in the development of multidrug resistance (MDR) in cancer cells.^{[1][2][3]} By blocking the efflux pump activity of P-gp (also known as ABCB1), **MC70** can restore the efficacy of conventional chemotherapeutic agents in resistant cancer cell lines.^{[1][4]} This technical guide provides a comprehensive overview of **MC70**, including its chemical properties, mechanism of action, and detailed experimental protocols for its evaluation, based on key published research.

Chemical and Physical Properties

MC70 is a synthetic molecule with the formal name 4'-[(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)methyl]-[1,1'-biphenyl]-4-ol. Its key properties are summarized in the table below.

Property	Value	Reference
CAS Number	1031367-64-2	
Molecular Formula	C ₂₄ H ₂₅ NO ₃	
Molecular Weight	375.5 g/mol	
Purity	≥98%	
Appearance	Crystalline solid	
Solubility	Soluble in DMSO	
UV max (λ _{max})	281 nm	
Storage	Store at -20°C	

Mechanism of Action

MC70 primarily functions as an inhibitor of ATP-binding cassette (ABC) transporters, which are responsible for the efflux of various xenobiotics, including many anticancer drugs, from cells. This activity is central to its ability to reverse multidrug resistance.

Inhibition of ABC Transporters

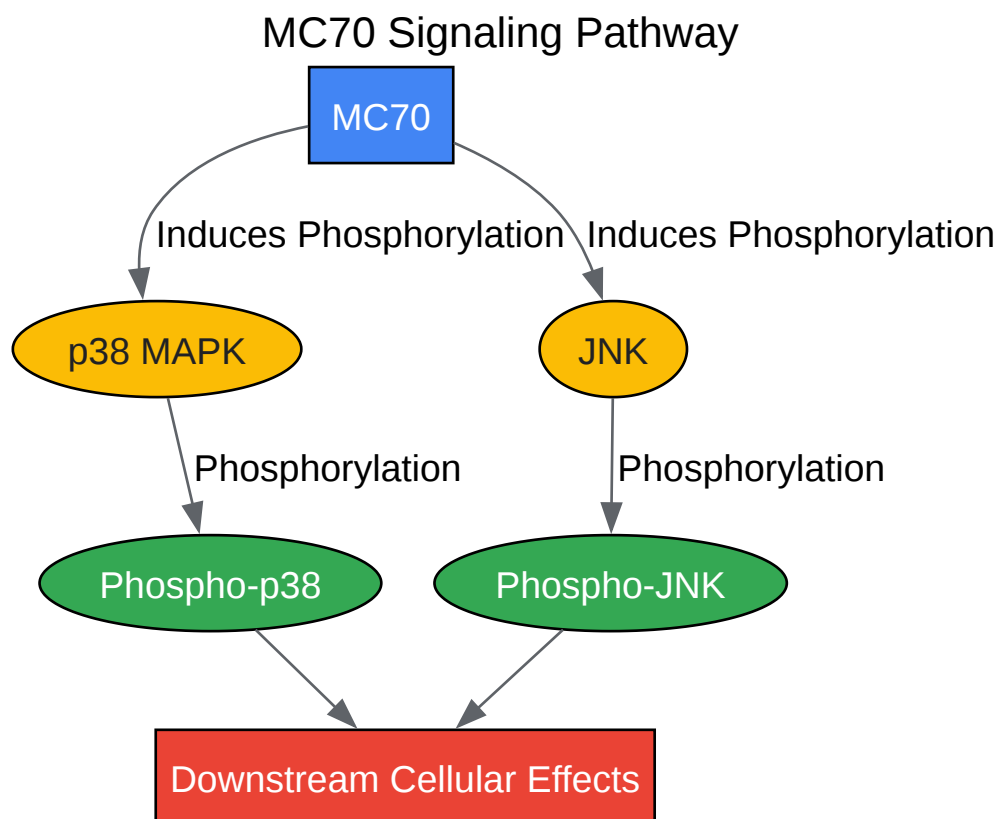
MC70 has been shown to inhibit several key ABC transporters with varying potencies:

- P-glycoprotein (P-gp/ABCB1): **MC70** is a potent inhibitor of P-gp. It has been demonstrated to inhibit the efflux of the P-gp substrate [³H]vinblastine in Caco-2 colon cancer cells.
- Breast Cancer Resistance Protein (BCRP/ABCG2): **MC70** also inhibits BCRP-mediated efflux. This was shown through the inhibition of rhodamine-123 efflux in MDCK cells.
- Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): The inhibitory activity of **MC70** extends to MRP1, as evidenced by the inhibition of calcein-AM efflux in MDCK cells.

Cellular Signaling Pathways

In addition to its direct action on ABC transporters, **MC70** has been observed to modulate intracellular signaling pathways. Specifically, at a concentration of 20 μM, **MC70** increases the

phosphorylation of p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) in both Caco-2 and adriamycin-resistant MCF-7/ADR breast cancer cells. This suggests that **MC70** may have broader cellular effects beyond transporter inhibition.



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MC70 induces phosphorylation of p38 MAPK and JNK.

Quantitative Biological Activity Data

The inhibitory potency of **MC70** against various ABC transporters has been quantified in different cell-based assays.

Transporter	Cell Line	Substrate	IC ₅₀ / EC ₅₀	Reference
P-gp (ABCB1)	Caco-2	[³ H]vinblastine	0.05 µM	
P-gp (ABCB1)	-	-	0.69 µM	
BCRP (ABCG2)	MDCK	Rhodamine-123	73 µM	
MRP1 (ABCC1)	MDCK	Calcein-AM	9.3 µM	

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of **MC70**.

Cell Culture

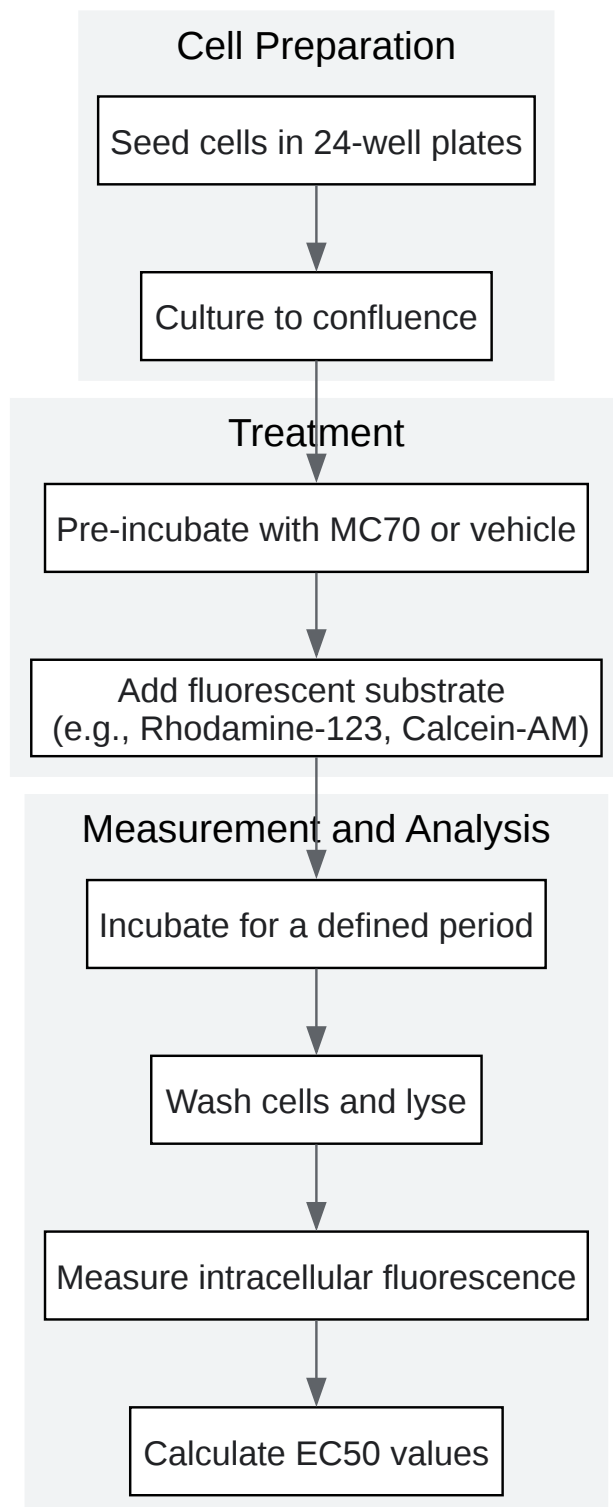
- Caco-2 (human colon adenocarcinoma): Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, 1% L-glutamine, and 1% penicillin/streptomycin.
- MCF-7/ADR (adriamycin-resistant human breast adenocarcinoma): Cells are maintained in RPMI-1640 medium containing 10% FBS, 1% L-glutamine, 1% penicillin/streptomycin, and 1 µg/mL doxorubicin to maintain the resistant phenotype.
- MDCK (Madin-Darby canine kidney): Cells are grown in DMEM with 10% FBS, 1% L-glutamine, and 1% penicillin/streptomycin.

All cell lines are maintained in a humidified atmosphere of 5% CO₂ at 37°C.

ABC Transporter Efflux Assays

This experimental workflow outlines the general procedure for assessing the inhibitory effect of **MC70** on ABC transporter-mediated efflux.

Experimental Workflow for Efflux Assay



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A typical workflow for evaluating **MC70**'s inhibition of ABC transporters.

Protocol for Rhodamine-123 (BCRP) and Calcein-AM (MRP1) Efflux Assays:

- **Cell Seeding:** Plate MDCK cells in 24-well plates at a density of 1×10^5 cells/well and grow to confluence.
- **Pre-incubation:** Wash the cells with pre-warmed Hanks' Balanced Salt Solution (HBSS). Pre-incubate the cells for 30 minutes at 37°C with various concentrations of **MC70** or a vehicle control (e.g., DMSO) in HBSS.
- **Substrate Addition:** Add the fluorescent substrate (e.g., 5 μ M Rhodamine-123 for BCRP or 1 μ M Calcein-AM for MRP1) to each well and incubate for an additional 60 minutes at 37°C.
- **Washing:** Aspirate the medium and wash the cells three times with ice-cold HBSS to stop the efflux process.
- **Cell Lysis:** Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).
- **Fluorescence Measurement:** Measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths (Rhodamine-123: 485 nm Ex / 530 nm Em; Calcein: 494 nm Ex / 517 nm Em).
- **Data Analysis:** Plot the fluorescence intensity against the concentration of **MC70** and determine the EC₅₀ value using non-linear regression analysis.

Cell Viability (MTT) Assay

- **Cell Seeding:** Plate cancer cells (e.g., Caco-2, MCF-7/ADR) in 96-well plates at a density of 5×10^3 cells/well and allow them to adhere overnight.
- **Treatment:** Treat the cells with a range of concentrations of **MC70**, a chemotherapeutic agent (e.g., doxorubicin), or a combination of both for 72 hours.
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Aspirate the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.

- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.

Western Blotting for p38 and JNK Phosphorylation

- Cell Treatment: Treat Caco-2 or MCF-7/ADR cells with 20 μ M **MC70** for various time points (e.g., 0, 15, 30, 60 minutes).
- Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 μ g) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against phospho-p38, total p38, phospho-JNK, and total JNK overnight at 4°C.
 - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

MC70 is a valuable research tool for studying multidrug resistance in cancer. Its potent inhibition of P-gp and other ABC transporters, coupled with its effects on cellular signaling pathways, makes it a compound of interest for further investigation in drug development. The

experimental protocols provided in this guide offer a foundation for researchers to explore the multifaceted activities of **MC70** in various in vitro models. It is important to note that this product is for research use only and not for human or veterinary use.

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